3-Iodo-1H-indazol-7-amine
Overview
Description
3-Iodo-1H-indazol-7-amine is a chemical compound with the CAS Number: 1000340-82-8 . It has a molecular weight of 259.05 .
Synthesis Analysis
The synthesis of 1H-indazoles, including 3-Iodo-1H-indazol-7-amine, has been a subject of recent research . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 3-Iodo-1H-indazol-7-amine consists of a 1H-indazole ring, which is a type of heterocyclic ring, with an iodine atom attached at the 3-position and an amine group at the 7-position .Physical And Chemical Properties Analysis
3-Iodo-1H-indazol-7-amine is a solid at room temperature . It should be stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Synthesis of Indazole Derivatives
3-Iodo-1H-indazol-7-amine serves as a key intermediate in the synthesis of indazole derivatives. A study detailed the palladium-catalyzed carbonylation of 3-iodoindazoles to produce 1H-indazole-3-carboxylic acid esters and amides under mild conditions, highlighting the compound's versatility in organic synthesis (Buchstaller et al., 2011).
Nucleophilic Substitution Reactions
Another research application demonstrated the reactivity of 3-Iodo-1H-indazol-7-amine through nucleophilic substitution reactions, yielding diverse 2-substituted 1H-indazolones. This showcases the compound's utility in generating a wide range of heterocyclic structures, which could be further explored for their pharmacological activities (Donald et al., 2010).
Catalytic Amination and Annulation
The Rhodium(III)-catalyzed C-H amination using ketoximes and iodobenzene diacetate for the synthesis of indazoles was developed, highlighting the compound's role in facilitating complex reactions to access pharmacologically relevant heterocycles (Wang et al., 2019).
Multi-Component Assembly
A metal- and azide-free multicomponent assembly was reported for the regioselective construction of 1,5-disubstituted 1,2,3-triazoles, demonstrating the potential of 3-Iodo-1H-indazol-7-amine in facilitating environmentally friendly synthetic routes (Wan et al., 2015).
Oxidative Amination
Oxidative amination of N-substituted amidines catalyzed by iodobenzene showcased the compound's utility in the synthesis of benzimidazoles, indicating its importance in heterocyclic chemistry and potential pharmaceutical applications (Alla et al., 2013).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-iodo-2H-indazol-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVMOBFPBGHIFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646689 | |
Record name | 3-Iodo-2H-indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-1H-indazol-7-amine | |
CAS RN |
1000340-82-8 | |
Record name | 3-Iodo-1H-indazol-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-2H-indazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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